molecular formula C14H15N3O2 B12995285 Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate

Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate

Cat. No.: B12995285
M. Wt: 257.29 g/mol
InChI Key: IRHLPOXZEHTARK-LBPRGKRZSA-N
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Description

Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is a compound that belongs to the class of amino acid derivatives. It features a pyrimidine ring substituted with a phenyl group at the 2-position and an amino group at the 3-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with a halogenated pyrimidine derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in various solvents such as toluene or ethyl acetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in its role as an anti-fibrotic agent, the compound may inhibit collagen synthesis and deposition by targeting collagen prolyl 4-hydroxylases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate is unique due to its specific substitution pattern on the pyrimidine ring and its potential for diverse biological activities. Its structural features allow for various chemical modifications, making it a versatile compound for research and development in medicinal chemistry.

Properties

Molecular Formula

C14H15N3O2

Molecular Weight

257.29 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoate

InChI

InChI=1S/C14H15N3O2/c1-19-14(18)12(15)7-10-8-16-13(17-9-10)11-5-3-2-4-6-11/h2-6,8-9,12H,7,15H2,1H3/t12-/m0/s1

InChI Key

IRHLPOXZEHTARK-LBPRGKRZSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CN=C(N=C1)C2=CC=CC=C2)N

Canonical SMILES

COC(=O)C(CC1=CN=C(N=C1)C2=CC=CC=C2)N

Origin of Product

United States

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